molecular formula C24H56Cl2NiP2+2 B14029747 Dichloronickel;tributylphosphanium CAS No. 30759-83-2

Dichloronickel;tributylphosphanium

Katalognummer: B14029747
CAS-Nummer: 30759-83-2
Molekulargewicht: 536.2 g/mol
InChI-Schlüssel: KPFOFXWYYUNJOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dichloronickel;tributylphosphanium is a coordination complex that features nickel bonded to two chlorine atoms and a tributylphosphanium ligand

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichloronickel;tributylphosphanium can be synthesized through the reaction of nickel(II) chloride with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:

NiCl2+P(C4H9)3NiCl2(P(C4H9)3)\text{NiCl}_2 + \text{P(C}_4\text{H}_9\text{)}_3 \rightarrow \text{NiCl}_2(\text{P(C}_4\text{H}_9\text{)}_3) NiCl2​+P(C4​H9​)3​→NiCl2​(P(C4​H9​)3​)

The reaction is usually carried out in a solvent such as ethanol or toluene, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Dichloronickel;tributylphosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nickel(III) complexes.

    Reduction: It can be reduced to form nickel(I) species.

    Substitution: The chlorine atoms can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often occur in the presence of excess ligand and a suitable solvent.

Major Products Formed

    Oxidation: Nickel(III) complexes.

    Reduction: Nickel(I) species.

    Substitution: Various nickel(II) complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Dichloronickel;tributylphosphanium has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki and Kumada couplings.

    Biology: The compound is studied for its potential use in biological systems, including as a probe for nickel-dependent enzymes.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism by which dichloronickel;tributylphosphanium exerts its effects involves coordination chemistry. The nickel center can coordinate with various substrates, facilitating chemical transformations. The tributylphosphanium ligand stabilizes the nickel center and can influence the reactivity and selectivity of the compound. Molecular targets include organic molecules and other metal complexes, and pathways involve electron transfer and ligand exchange processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dichlorobis(triphenylphosphine)nickel(II): Similar in structure but with triphenylphosphine ligands.

    Dichloro(1,3-bis(diphenylphosphino)propane)nickel: Features a different phosphine ligand.

    Dichloro(1,2-bis(diphenylphosphino)ethane)nickel: Another nickel complex with a different diphosphine ligand.

Uniqueness

Dichloronickel;tributylphosphanium is unique due to the presence of the tributylphosphanium ligand, which imparts distinct steric and electronic properties. This can result in different reactivity and selectivity compared to other nickel complexes.

Eigenschaften

CAS-Nummer

30759-83-2

Molekularformel

C24H56Cl2NiP2+2

Molekulargewicht

536.2 g/mol

IUPAC-Name

dichloronickel;tributylphosphanium

InChI

InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2

InChI-Schlüssel

KPFOFXWYYUNJOZ-UHFFFAOYSA-N

Kanonische SMILES

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.